REACTION_CXSMILES
|
Cl[C:2]1[CH2:6][CH2:5][CH2:4][N:3]=1.[CH3:7][C:8]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[CH:12]=[CH:11][C:9]=1[NH2:10]>C(#N)C>[CH3:7][C:8]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[CH:12]=[CH:11][C:9]=1[NH:10][C:2]1[CH2:6][CH2:5][CH2:4][N:3]=1
|
Name
|
|
Quantity
|
1.2 mol
|
Type
|
reactant
|
Smiles
|
ClC1=NCCC1
|
Name
|
|
Quantity
|
91.3 g
|
Type
|
reactant
|
Smiles
|
CC1=C(N)C=CC(=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
were heated
|
Type
|
CUSTOM
|
Details
|
The solid obtained
|
Type
|
TEMPERATURE
|
Details
|
by cooling
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
CUSTOM
|
Details
|
that obtained
|
Type
|
CONCENTRATION
|
Details
|
by concentrating the filtrate to dryness
|
Type
|
DISSOLUTION
|
Details
|
dissolved in hot water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The crude product was extracted into dichloromethane, which
|
Type
|
CUSTOM
|
Details
|
was then removed in vacuo
|
Type
|
WASH
|
Details
|
The resultant solid was washed repeatedly with diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC(=C1)[N+](=O)[O-])NC1=NCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 67.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 51.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |